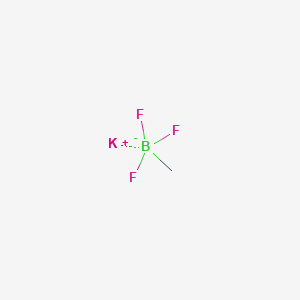

Potassium methyltrifluoroborate

描述

Historical Context of Organotrifluoroborates in Chemical Synthesis

The field of organic synthesis has been significantly advanced by the development of versatile and robust reagents. For many years, organoboron compounds like boronic acids, boronate esters, and organoboranes were primary sources for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com However, these traditional reagents possess inherent limitations; boronic acids can be difficult to purify, boronate esters suffer from poor atom economy, and organoboranes often exhibit air sensitivity and limited functional-group compatibility. sigmaaldrich.com

This necessity for more stable and reliable alternatives led to the emergence of potassium organotrifluoroborates. orgsyn.org These tetracoordinate boron salts evolved from being chemical curiosities to indispensable reagents in modern organic synthesis. acs.org A pivotal development was the establishment of a practical synthesis method, first achieved by Vedejs's group in 1995, which made these salts more accessible. researchgate.net Professor Gary Molander and his coworkers extensively developed the chemistry of organotrifluoroborates, demonstrating their utility as stable, crystalline, and easy-to-handle surrogates for boronic acids. nih.govsigmaaldrich.com

A key advantage of organotrifluoroborates is their exceptional stability to air and moisture, allowing them to be stored indefinitely without special precautions. orgsyn.orgnih.govnih.gov Their tetracoordinate nature protects the carbon-boron bond from degradation under various reaction conditions, including those involving oxidants and bases. orgsyn.orgnih.gov This stability means they can be carried through multiple synthetic steps before being utilized in a key transformation. orgsyn.org They are also less prone to protodeboronation, a common side reaction that affects other organoboron reagents. sigmaaldrich.comupenn.edu These favorable characteristics have established organotrifluoroborates as superior reagents for complex molecule synthesis where reliability and efficiency are paramount.

Significance of Potassium Methyltrifluoroborate as a Nucleophilic Boron Reagent

Among the diverse family of organotrifluoroborates, this compound (KMeBF₃) has garnered significant attention as a highly effective nucleophilic methylating agent. nih.gov The introduction of methyl groups is a fundamental transformation in organic chemistry, yet traditional methods often present challenges. nih.gov For instance, the cross-coupling of methylboronic acid can require high catalyst loadings, sometimes with additives like triphenylarsine (B46628). nih.gov Another common reagent, trimethylboroxine (B150302) (the cyclic trimer of methylboronic acid), is sensitive to moisture and often must be used in significant excess. nih.gov

This compound overcomes many of these drawbacks. nih.gov It is a free-flowing, crystalline solid that is stable in the presence of air and moisture, simplifying handling and storage. sigmaaldrich.com This stability, combined with its high reactivity in catalytic cycles, allows for its use in near-stoichiometric amounts, increasing reaction efficiency and reducing waste. In cross-coupling reactions, KMeBF₃ acts as a slow-release source of the reactive boronic acid species upon in situ hydrolysis, which can suppress common side reactions like homo-dimerization. chem-station.com This controlled reactivity and enhanced stability make it a preferred reagent for introducing methyl groups, especially in the late-stage functionalization of complex molecules. nih.gov

Table 1: Comparison of Methylating Agents in Cross-Coupling Reactions

| Reagent | Stability | Handling | Typical Excess Required |

| This compound | Air and moisture stable | Free-flowing solid | 1.2–1.5 equivalents |

| Methylboronic Acid | Hygroscopic | Deliquescent solid | 3–5 equivalents |

| Trimethylboroxine | Moisture-sensitive | Liquid, requires dry conditions | ~3 equivalents |

Overview of Key Research Areas in this compound Chemistry

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com Research has demonstrated its effectiveness in coupling with a wide array of electrophilic partners, including aryl and heteroaryl chlorides, bromides, and triflates. nih.govresearchgate.net This versatility has made it a crucial tool for synthesizing methylated compounds that are important in medicinal chemistry and materials science. nih.gov

Detailed research findings highlight its broad utility:

Methylation of Aryl and Heteroaryl Halides: Molander and coworkers have developed protocols for the cross-coupling of KMeBF₃ with various aryl chlorides, bromides, and triflates using palladium catalysts like PdCl₂(dppf)·CH₂Cl₂ or systems involving Pd(OAc)₂ with specialized phosphine (B1218219) ligands such as RuPhos. nih.govresearchgate.net These methods are tolerant of a wide variety of functional groups. tandfonline.com

Synthesis of Biologically Active Molecules: A significant application is the synthesis of substituted purines from halopurine precursors. nih.govsigmaaldrich.comresearchgate.net Research has shown that KMeBF₃ can be successfully coupled with 6-chloropurine (B14466) under microwave conditions, providing an efficient route to a class of important biologically active compounds. nih.govresearchgate.net

Directed C-H Methylation: Beyond traditional cross-coupling, KMeBF₃ is used in iridium-catalyzed reactions for the selective C-H methylation of certain heterocycles, such as indoles at the C2 position.

These research areas underscore the importance of this compound as a robust and versatile reagent for the precise installation of methyl groups in diverse molecular architectures. nih.gov

Table 2: Selected Research Applications of this compound in Cross-Coupling

| Electrophile Type | Catalyst System (Example) | Product Type |

| Aryl/Heteroaryl Chlorides | Pd(OAc)₂ / RuPhos | Methylated Arenes/Heteroarenes |

| Aryl/Heteroaryl Bromides & Triflates | PdCl₂(dppf)·CH₂Cl₂ | Methylated Arenes/Heteroarenes |

| Halopurines (e.g., 6-chloropurine) | Pd(OAc)₂ / TPPTS (microwave) | Substituted Purines |

| Indoles (C-H Functionalization) | [Ir(cod)OMe]₂ | C2-Methylated Indoles |

属性

IUPAC Name |

potassium;trifluoro(methyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635655 | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-28-7 | |

| Record name | Borate(1-), trifluoromethyl-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13862-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Trifluoro(methyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Methyltrifluoroborate and Derivatives

Preparation of Potassium Methyltrifluoroborate

Several reliable methods have been established for the synthesis of this compound, starting from various organometallic and boron precursors. These routes offer flexibility depending on the availability of starting materials and desired scale.

A common strategy for forming the trifluoroborate anion involves the reaction of an organometallic reagent with a boron trifluoride source. The reaction of methyl lithium with boron trifluoride etherate generates the lithium salt of the methyltrifluoroborate anion. This method leverages the high reactivity of the organolithium compound to directly form the carbon-boron bond.

Following the formation of methyl lithium trifluoroborate, a salt metathesis reaction is performed to yield the desired potassium salt. The addition of an aqueous solution of a potassium salt, such as potassium carbonate or potassium hydrogen fluoride (B91410), to the reaction mixture causes the precipitation of the less soluble this compound, which can then be isolated.

Alternative synthetic pathways to potassium alkyltrifluoroborates, including the methyl derivative, involve hydroboration or transmetalation. nih.gov

Hydroboration: This method typically involves the hydroboration of an alkene. nih.gov For instance, hydroboration of an appropriate olefin with a suitable hydroborating agent (e.g., pyridine (B92270) borane (B79455) complexes) can be performed, followed by treatment with potassium hydrogen fluoride (KHF₂) to yield the potassium alkyltrifluoroborate salt. nih.govorganic-chemistry.org A general method for preparing haloalkyltrifluoroborates uses dichloroborane for the hydroboration of a haloalkene, followed by hydrolysis and subsequent reaction with KHF₂. orgsyn.org

Transmetalation: This route often employs more readily available organometallic reagents like Grignard reagents. The reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with trimethyl borate (B1201080) or boron trifluoride etherate forms an organoboron intermediate. nih.gov This intermediate is then treated with potassium hydrogen fluoride (KHF₂) to furnish this compound. nih.gov This method is advantageous due to the use of inexpensive and commercially available starting materials.

One of the most convenient and widely adopted methods for synthesizing potassium organotrifluoroborates is from their corresponding boronic acids. This transformation is typically achieved by treating the boronic acid, such as methylboronic acid, with an excess of potassium hydrogen fluoride (KHF₂) in a solvent like methanol (B129727) or water. nih.gov The reaction is often rapid, proceeding to completion at room temperature and yielding the stable, crystalline this compound salt in excellent yields after simple purification. This method can also be applied to boronic acid esters, such as pinacol (B44631) esters, which are converted to the trifluoroborate salt upon reaction with KHF₂. researchgate.net

| Synthetic Route | Starting Materials | Key Reagents | Description |

| From Organolithium | Methyl Lithium, Boron Trifluoride Etherate | Potassium Salt (e.g., K₂CO₃) | Direct formation of the C-B bond followed by salt metathesis. |

| Hydroboration | Alkene (e.g., Ethene) | Hydroborating Agent, KHF₂ | Addition of a B-H bond across a double bond, followed by fluoride treatment. nih.govorgsyn.org |

| Transmetalation | Methyl Grignard Reagent | Boron Trifluoride Etherate, KHF₂ | Reaction of a Grignard reagent with a boron source, followed by fluoride treatment. nih.gov |

| From Boronic Acid | Methylboronic Acid | KHF₂ | A convenient and high-yielding conversion of the boronic acid to the trifluoroborate salt. researchgate.net |

Synthesis of Functionalized Potassium Organotrifluoroborates

The synthetic utility of organotrifluoroborates extends beyond simple alkyl groups. Methods have been developed to incorporate various functional groups into the organotrifluoroborate structure, creating a diverse palette of reagents for complex molecule synthesis.

Potassium 3-oxoalkyltrifluoroborates are valuable intermediates, and their synthesis can be accomplished through two primary strategies, both of which typically generate a boronate ester that is subsequently converted to the trifluoroborate salt with KHF₂. nih.gov

Conjugate Addition: This pathway involves the conjugate addition of a boron-containing nucleophile, such as bis(pinacolato)diboron, to α,β-unsaturated carbonyl compounds. nih.gov This reaction, often catalyzed by a copper complex, introduces the boron moiety at the β-position relative to the carbonyl group. organic-chemistry.org

Alkylation: An alternative route involves the alkylation of a ketone. A methyl ketone can be deprotonated to form its lithium enolate, which is then reacted with an electrophilic boron species like iodomethylpinacol boronate. nih.gov This introduces the boronate ester two carbons away from the carbonyl group.

In both approaches, the resulting 3-oxoalkylboronate ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to produce the final, stable potassium 3-oxoalkyltrifluoroborate salt. nih.gov

| Pathway | Key Substrates | Key Reagents | Intermediate | Final Product |

| Conjugate Addition | α,β-Unsaturated Carbonyl Compound | Bis(pinacolato)diboron, Copper Catalyst | β-Boryl Carbonyl Compound | Potassium 3-Oxoalkyltrifluoroborate |

| Alkylation | Methyl Ketone | Lithium Enolate Base, Iodomethylpinacol Boronate | 3-Oxoalkylboronate Ester | Potassium 3-Oxoalkyltrifluoroborate |

Potassium Alkoxymethyltrifluoroborates via Substitution Reactions

A practical and efficient method for the synthesis of a variety of potassium alkoxymethyltrifluoroborates involves the nucleophilic substitution of potassium bromomethyltrifluoroborate with various alkoxides. nih.govnih.gov This approach provides a straightforward route to these valuable reagents in high yields. nih.gov

The general procedure commences with the formation of the desired alkoxide from the corresponding alcohol using a suitable base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF). The resulting alkoxide solution is then treated with potassium bromomethyltrifluoroborate. The reaction proceeds via an SN2 mechanism, wherein the alkoxide displaces the bromide to form the carbon-oxygen bond, yielding the target potassium alkoxymethyltrifluoroborate.

This methodology has been successfully applied to a wide range of primary, secondary, and tertiary alcohols, demonstrating its broad substrate scope. The resulting potassium alkoxymethyltrifluoroborates are stable, crystalline solids that can be readily purified and stored. nih.gov

A selection of synthesized potassium alkoxymethyltrifluoroborates and their corresponding yields are presented in the table below.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Potassium (benzyloxymethyl)trifluoroborate | 95 |

| 2 | 1-Butanol | Potassium (butoxymethyl)trifluoroborate | 92 |

| 3 | Cyclohexanol | Potassium (cyclohexyloxymethyl)trifluoroborate | 85 |

| 4 | tert-Butanol | Potassium (tert-butoxymethyl)trifluoroborate | 78 |

Data sourced from studies on the SN2 displacement of potassium bromomethyltrifluoroborate. nih.gov

Potassium N-Methyltrifluoroborate Isoindolin-1-one (B1195906) Synthesis

The synthesis of potassium N-methyltrifluoroborate isoindolin-1-one has been developed as a precursor for palladium-catalyzed cross-coupling reactions. This method provides access to a key building block for the construction of more complex isoindolin-1-one derivatives.

The synthesis begins with the N-methylation of a suitable isoindolin-1-one precursor. Following the formation of the N-methylated isoindolin-1-one, the trifluoroborate moiety is introduced. This typically involves the reaction of an appropriate organometallic intermediate with a boron source, followed by treatment with potassium hydrogen fluoride (KHF₂).

A detailed procedure involves the initial preparation of isoindolin-1-one, which is then subjected to conditions that facilitate the attachment of the methyltrifluoroborate group at the nitrogen atom. The resulting potassium N-methyltrifluoroborate isoindolin-1-one is a stable solid that can be used in subsequent transformations. This compound has been successfully employed in palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl chlorides, demonstrating its utility in organic synthesis.

Potassium Boc-Protected Aminomethyltrifluoroborate Synthesis

The synthesis of potassium Boc-protected aminomethyltrifluoroborates provides access to valuable reagents that act as synthetic equivalents of a primary aminomethyl unit. A "one-pot" process has been developed for the preparation of potassium Boc-protected aminomethyltrifluoroborate from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method is efficient, yielding the desired product in good yield over four steps without the need for isolation of intermediates. The resulting potassium Boc-protected aminomethyltrifluoroborate is an air-stable solid that can be stored for extended periods without decomposition.

Furthermore, a two-step method has been established for the synthesis of a variety of potassium Boc-protected secondary aminomethyltrifluoroborates. This procedure involves the N-alkylation of Boc-protected amines with iodomethylpinacolboronate, followed by the addition of potassium hydrogen fluoride (KHF₂). This approach has been used to prepare several different Boc-protected secondary aminomethyltrifluoroborates in moderate to good yields.

The table below showcases a selection of synthesized Boc-protected aminomethyltrifluoroborates.

| Entry | Amine | Product | Yield (%) |

| 1 | Primary Amine (in one-pot) | Potassium ((Boc-amino)methyl)trifluoroborate | 75 |

| 2 | Benzylamine | Potassium ((Boc)(benzyl)aminomethyl)trifluoroborate | 82 |

| 3 | Morpholine | Potassium (4-Boc-morpholinomethyl)trifluoroborate | 71 |

| 4 | Piperidine | Potassium (1-Boc-piperidinomethyl)trifluoroborate | 78 |

Potassium 1-(Benzyloxy)alkyltrifluoroborates Synthesis

A stereospecific method for the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates has been developed, providing access to protected secondary alcohols. The synthesis commences with a copper-catalyzed diboration of aldehydes, which yields 1-(hydroxy)alkylboronate esters. These intermediates are then converted to the corresponding potassium 1-(hydroxy)alkyltrifluoroborates upon treatment with potassium hydrogen fluoride (KHF₂).

The subsequent step involves the protection of the hydroxyl group as a benzyl ether. This is typically achieved by reacting the potassium 1-(hydroxy)alkyltrifluoroborate with a benzyl halide in the presence of a suitable base. This method has been shown to be effective for a range of aldehydes, leading to the formation of the desired potassium 1-(benzyloxy)alkyltrifluoroborates in good yields. A key advantage of this methodology is the complete retention of stereochemistry during the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Potassium Alkoxyethyltrifluoroborates Synthesis

The synthesis of potassium alkoxyethyltrifluoroborates can be achieved through methods analogous to those used for their alkoxymethyl counterparts. A general and effective approach involves the nucleophilic substitution of a potassium haloethyltrifluoroborate with an appropriate alkoxide.

This synthetic strategy would begin with the preparation of a potassium haloethyltrifluoroborate, such as potassium bromoethyltrifluoroborate. This precursor can then be reacted with a variety of alkoxides, generated from the corresponding alcohols, to yield the desired potassium alkoxyethyltrifluoroborates. The reaction conditions would likely be similar to those employed for the synthesis of alkoxymethyltrifluoroborates, utilizing an inert solvent and appropriate temperature control to ensure efficient substitution. This approach is expected to be applicable to a wide range of alcohols, providing access to a diverse library of alkoxyethyltrifluoroborate building blocks for use in organic synthesis.

Isotopic Labeling Methodologies

The introduction of isotopic labels into molecules is a powerful tool for mechanistic studies, metabolic tracing, and quantitative analysis. Methodologies for the incorporation of carbon-13 and deuterium (B1214612) into this compound are of significant interest.

Synthesis of Carbon-13 and Deuterium Labeled this compound

The synthesis of isotopically labeled this compound, specifically with carbon-13 or deuterium, can be achieved by employing labeled starting materials in established synthetic routes for potassium alkyltrifluoroborates.

For the synthesis of carbon-13 labeled this compound , a common strategy involves the use of a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide. This labeled precursor can be used to generate a ¹³C-labeled methyl organometallic reagent, for example, by reaction with magnesium to form the Grignard reagent. Subsequent reaction with a trialkyl borate, followed by acidic workup, would yield ¹³C-methylboronic acid. Finally, treatment of the labeled boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂) would afford the desired potassium [¹³C]methyltrifluoroborate.

For the synthesis of deuterium-labeled this compound , a similar strategy employing a deuterated methyl source would be utilized. For instance, deuterated methyl iodide (CD₃I) can be used to prepare the corresponding deuterated methyl Grignard reagent (CD₃MgI). This is then reacted with a trialkyl borate and subsequently treated with KHF₂ to produce potassium [D₃]methyltrifluoroborate. General methods for deuterium labeling often involve H-D exchange reactions catalyzed by transition metals in the presence of a deuterium source like D₂O. mdpi.com While direct deuteration of this compound might be challenging, the synthesis from a pre-labeled precursor is a reliable approach.

These isotopic labeling strategies provide access to valuable tools for detailed mechanistic investigations of reactions involving this compound and for use in advanced analytical applications.

Integration of Isotopic Labels into Drug-like Scaffolds

The integration of isotopic labels into drug-like scaffolds is a critical process in pharmaceutical development, enabling the in vivo tracking and visualization of drug candidates through non-invasive imaging techniques like Positron Emission Tomography (PET). moravek.com Organotrifluoroborates, including this compound and its derivatives, have emerged as highly valuable prosthetic groups for this purpose, particularly for labeling with fluorine-18 (B77423) (¹⁸F), the preferred radionuclide for PET imaging due to its favorable nuclear properties. acs.orgnih.gov The short half-life of ¹⁸F necessitates rapid and efficient radiolabeling methods, a challenge that organotrifluoroborates have helped to address. acs.org

The primary method for incorporating ¹⁸F into complex molecules using organotrifluoroborates is through a one-step aqueous ¹⁸F–¹⁹F isotope exchange (IEX) reaction. nih.gov This technique is advantageous because it can be performed on fully assembled biomolecules, such as peptides, in a single step under mild, aqueous conditions, thus preserving the integrity of the sensitive drug-like scaffold. nih.govresearchgate.net The precursor for the radiolabeling is chemically identical to the final labeled product, simplifying the purification process, which can often be achieved with a simple Sep-Pak cartridge rather than requiring high-performance liquid chromatography (HPLC). nih.gov

A significant advancement in this area is the development of ammoniomethyltrifluoroborate derivatives, which can be conjugated to biomolecules via methods like copper-catalyzed 'click' chemistry. nih.gov This modular approach allows for the straightforward preparation of labeling precursors. nih.gov The subsequent one-step radiolabeling procedure is robust and can be completed within 30 minutes, achieving satisfactory radiochemical yields and high specific activity, making it suitable for clinical applications. nih.gov

Research has demonstrated the successful application of this methodology to various drug-like scaffolds, including peptides and prostate-specific membrane antigen (PSMA) targeting agents. nih.govacs.org For instance, dual-mode fluorescent PET tracers targeting PSMA have been synthesized using an organotrifluoroborate for one-step radiofluorination. acs.org These efforts highlight the utility of organotrifluoroborates in overcoming long-standing challenges in the development of ¹⁸F-labeled radiopharmaceuticals. acs.org

Research Findings on ¹⁸F-Labeling via Organotrifluoroborates

Detailed studies have quantified the efficiency and outcomes of using organotrifluoroborate derivatives for the radiofluorination of complex molecules. The data below summarizes key findings from the labeling of various peptide and PSMA-targeting precursors.

| Parameter | Value | Reference |

|---|---|---|

| Labeling Method | ¹⁸F–¹⁹F Isotope Exchange | nih.gov |

| Reaction Time | ~30 minutes | nih.gov |

| Radiochemical Yield (non-decay corrected) | 20–35% | nih.gov |

| Specific Activity | 40–111 GBq/µmol (1.1–3.0 Ci/µmol) | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Purification Method | Sep-Pak cartridge | nih.gov |

| Tracer | Precursor Amount | Molar Activity (Aₘ) | Radiochemical Conversion (RCC) | Reference |

|---|---|---|---|---|

| ¹⁸F-1 (FITC-based) | 80 nmol | 42–167 GBq/µmol | Not specified | acs.org |

| ¹⁸F-2 (FAM-based) | 80 nmol | 42–167 GBq/µmol | Not specified | acs.org |

The successful integration of ¹⁸F into these complex, drug-like scaffolds demonstrates the robustness and utility of the organotrifluoroborate-based labeling strategy. The ability to achieve high molar activities is particularly crucial for PET imaging applications to meet regulatory microdosing requirements. acs.org Furthermore, studies with the resulting radiotracers in xenograft models have shown good to high tumor uptake, validating the potential of these compounds for in vivo imaging. acs.org

Mechanistic Investigations of Potassium Methyltrifluoroborate Reactivity

Role in Palladium-Catalyzed Cross-Coupling Reactions

Potassium methyltrifluoroborate has emerged as a significant reagent in palladium-catalyzed cross-coupling reactions, offering a stable and convenient alternative to other organoboron compounds. nih.govsigmaaldrich.com Organotrifluoroborates, including the methyl variant, serve as effective nucleophilic partners in the renowned Suzuki-Miyaura cross-coupling. nih.govresearchgate.net Their tetracoordinate structure masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids. nih.gov This inherent stability allows them to be compatible with a wide range of functional groups and endure various synthetic conditions. nih.govsigmaaldrich.com Unlike many traditional organometallic reagents that are highly reactive and sensitive to air and moisture, this compound is a crystalline solid that is stable indefinitely, making it easy to handle and store. sigmaaldrich.comresearchgate.netresearchgate.net

The utility of this compound is particularly notable for the introduction of methyl groups onto organic scaffolds, a historically challenging transformation. nih.gov While methods using methylboronic acid or trimethylboroxine (B150302) exist, they often require harsh conditions or large excesses of the reagent. nih.govresearchgate.net The development of protocols using this compound has provided a more efficient means for methylation of aryl and alkenyl halides and triflates. nih.govorganic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The catalytic cycle, which this compound participates in, fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgillinois.edu

Transmetalation : In this crucial step, the organic group (in this case, methyl) is transferred from the boron atom to the palladium(II) center, displacing the halide. libretexts.orgyoutube.com This step is often the rate-determining step and its mechanism can be complex.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

In the Suzuki-Miyaura reaction, this compound functions as the nucleophilic partner. nih.govresearchgate.net Its tetracoordinate nature provides enhanced stability compared to its boronic acid counterpart. nih.gov Under the reaction conditions, typically in the presence of a base, the trifluoroborate salt is believed to slowly release a more reactive, trivalent boron species in situ. nih.gov This controlled release mitigates issues like protodeboronation that can plague reactions using boronic acids. nih.gov The increased stability and functional group tolerance make potassium organotrifluoroborates, including the methyl version, highly valuable reagents for introducing specific organic moieties into complex molecules. nih.gov

The transmetalation step is preceded by the formation of an intermediate involving both palladium and boron. illinois.edu While the exact nature of the transferring species has been a subject of extensive research, studies have revealed the existence of pre-transmetalation intermediates. illinois.eduresearchgate.net Low-temperature NMR spectroscopy has been instrumental in identifying species with Pd-O-B linkages. illinois.edu It is proposed that the reaction can proceed through the formation of a palladium hydroxo complex which then interacts with the organoboron species, or through the formation of a boronate which then attacks the palladium halide complex. nih.gov For organotrifluoroborates, it is understood that they must first undergo hydrolysis to a boronic acid or a related species before engaging in the catalytic cycle.

Reductive elimination is the final, product-forming step in the catalytic cycle. libretexts.orgyoutube.com From the palladium(II) intermediate bearing both the methyl group (from the trifluoroborate) and the organic group from the electrophile, these two groups are eliminated to form a new C-C bond. libretexts.org This process is irreversible and regenerates the active Pd(0) catalyst. youtube.com For the reaction to be successful, the rate of reductive elimination must be faster than competing side reactions, such as β-hydride elimination. researchgate.netnih.gov The choice of ligands on the palladium catalyst is crucial, as sterically hindered and electron-rich ligands can enhance the rate of reductive elimination relative to these undesired pathways. nih.gov Studies have shown that the reductive elimination proceeds intramolecularly from a cis complex. libretexts.org

The mechanism of the transmetalation step has been a topic of considerable debate, with two primary pathways being proposed. researchgate.netnih.gov

Boronate Pathway (Path A): In this pathway, the organoboron compound, such as a boronic acid derived from the trifluoroborate, reacts with the base to form a more nucleophilic "ate" complex, such as a trihydroxyborate. researchgate.netnih.gov This activated boronate species then attacks the arylpalladium(II) halide complex, transferring the organic group to the palladium. nih.gov

Oxo-Palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can react with the base (often a hydroxide) to form a more nucleophilic arylpalladium(II) hydroxo complex. nih.gov This palladium hydroxo species then reacts with the neutral organoboron compound (the boronic acid). nih.gov

Systematic studies comparing the rates of these stoichiometric reactions have suggested that for many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway is dominant. researchgate.netnih.gov The reaction of the palladium hydroxo complex with the boronic acid was found to be significantly faster than the reaction of the palladium halide complex with the trihydroxyborate. nih.gov However, the prevailing pathway can be dependent on the specific reaction conditions, substrates, and ligands employed. researchgate.net

| Pathway | Description | Key Intermediates | Supporting Evidence |

|---|---|---|---|

| Boronate Pathway | The base activates the organoboron compound to a nucleophilic boronate, which then attacks the Pd(II)-halide complex. | R-B(OH)3- (trihydroxyborate) | Postulated as a primary mechanism for decades. researchgate.netnih.gov |

| Oxo-Palladium Pathway | The base converts the Pd(II)-halide to a more reactive Pd(II)-hydroxo complex, which then reacts with the neutral boronic acid. | [Ar-Pd-OH(L)n] | Kinetic studies show this pathway can be significantly faster under certain conditions. researchgate.netnih.gov |

Challenges and Limitations in Cross-Coupling

Despite the versatility of this compound, challenges and limitations exist in its application in cross-coupling reactions. One of the most significant challenges, particularly with alkylboron reagents, is the competition between the desired reductive elimination and an undesired side reaction known as β-hydride elimination. nih.govresearchgate.net This process is especially problematic for secondary alkyl groups but can also affect primary alkyls, leading to the formation of alkene byproducts and reduced yields of the cross-coupled product. nih.govnih.gov

The choice of palladium catalyst and ligands is critical to overcoming this limitation. nih.gov The development of sterically hindered, electron-rich phosphine (B1218219) ligands has been instrumental in promoting the rate of reductive elimination over β-hydride elimination. nih.gov Additionally, the reactivity can be highly dependent on the nature of the electrophilic partner. For instance, while aryl bromides and triflates are often good coupling partners, less reactive aryl chlorides can require more specialized catalytic systems. nih.govresearchgate.net Certain functional groups on the substrates can also interfere with the catalytic cycle or lead to degradation of the trifluoroborate salt under the reaction conditions. nih.gov For example, attempts to cross-couple trifluoroborates with sensitive functional groups like silyl (B83357) ethers or acetates have been unsuccessful under some conditions. nih.gov

| Challenge | Description | Potential Solution |

|---|---|---|

| β-Hydride Elimination | A competing pathway that leads to alkene byproducts and reduced yield, especially with sp³-hybridized carbon centers. researchgate.net | Use of sterically hindered, electron-rich ligands (e.g., RuPhos) to accelerate reductive elimination. nih.gov |

| Substrate Scope | Some electrophiles, like aryl chlorides, are less reactive and require more active catalysts. nih.gov | Employing specialized ligand systems and optimizing reaction conditions. nih.govresearchgate.net |

| Functional Group Compatibility | Certain sensitive functional groups may not be stable under the required reaction conditions. nih.gov | Careful selection of reaction conditions and protecting group strategies. |

| Protodeboronation | Loss of the boronic acid functional group through protonolysis, reducing the amount of active nucleophile. nih.gov | The use of trifluoroborates, which are more stable than boronic acids, helps mitigate this issue. nih.gov |

Steric Hindrance Effects on Catalyst Loading

Steric hindrance plays a significant role in the efficiency of cross-coupling reactions involving this compound. While electron-donating or -withdrawing groups on the aryl halide have a noticeable impact on reaction outcomes, steric hindrance can also be a determining factor. nih.gov For instance, in the coupling of potassium alkoxyethyltrifluoroborates with aryl bromides, while electronic effects appear to be more dominant for substituents at the para position, steric hindrance can influence the reactivity of ortho-substituted aryl halides. nih.gov

Interestingly, some studies have shown that even with sterically demanding substrates, efficient cross-coupling can be achieved. For example, the use of specific palladium catalysts has enabled the synthesis of highly hindered biaryls with ortho-isopropyl substituents. researchgate.net This suggests that the choice of catalyst system, including the ligand, is critical in overcoming the challenges posed by steric hindrance. In some cases, reducing the catalyst loading has even been possible for sterically hindered substrates while maintaining excellent yields. nih.gov

The following table summarizes the effect of steric hindrance on catalyst loading and yield for the cross-coupling of potassium benzyloxyethyltrifluoroborate with various aryl bromides. nih.gov

| Entry | Aryl Bromide | Catalyst Loading (mol %) | Yield (%) |

| 1 | o-bromoanisole | 5 | 82 |

| 2 | m-bromoanisole | 5 | 89 |

| 3 | p-bromoanisole | 5 | 93 |

| 4 | 2,6-dimethylbromobenzene | 5 | 82 |

| 5 | o-tolyl bromide | 2.5 | 93 |

Heterocycle Compatibility and Ligand Tuning

This compound and its derivatives have proven to be effective coupling partners for a wide range of heterocyclic compounds. nih.gov The development of general reaction conditions has allowed for the efficient installation of heterocyclic building blocks onto various organic substructures, yielding good to excellent results. nih.gov This is particularly significant as heterobiaryls are prevalent in natural products and pharmacologically active compounds. scispace.com

The choice of ligand is crucial for achieving high efficiency in the cross-coupling of heteroaryltrifluoroborates. Electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type, have been shown to be highly effective. scispace.comresearchgate.net For instance, the use of RuPhos as a ligand in combination with heteroaryltrifluoroborates has led to the development of general and mild reaction conditions for cross-coupling. scispace.com These conditions are applicable to a broad range of aryl and heteroaryl halides. scispace.com

The compatibility of this compound extends to various heterocyclic systems, including pyridines, quinolines, isoquinolines, and furans. nih.govnih.gov For example, 3-bromopyridines and substituted derivatives have been successfully coupled to afford the desired products in moderate to good yields. nih.gov Similarly, quinoline (B57606) and isoquinoline (B145761) have shown good reactivity under optimized conditions. nih.gov

Electron-Deficient Aryl Chlorides and Oxidative Addition Efficiency

Despite these challenges, successful coupling of this compound with electron-deficient aryl chlorides has been achieved through careful optimization of the catalytic system. Molander and coworkers reported the use of a combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand RuPhos to effectively couple this compound with aryl chlorides in good yields. nih.gov This highlights the importance of ligand selection in promoting the oxidative addition of the less reactive aryl chloride. The use of robust catalyst systems enables the coupling of a variety of functionalized aryl chlorides, expanding the utility of this compound in organic synthesis. organic-chemistry.org

Protodeboronation Side Reactions

One of the significant advantages of using potassium organotrifluoroborates, including this compound, over other organoboron reagents like boronic acids is their increased stability and reduced tendency to undergo protodeboronation. scispace.comresearchgate.net Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired hydrocarbon byproduct and a decrease in the yield of the desired cross-coupled product.

The tetracoordinate nature of the boron atom in this compound imparts greater stability compared to the tricoordinate boron in boronic acids. nih.govscispace.com This inherent stability makes them more resistant to premature decomposition and allows for the use of near stoichiometric amounts of the nucleophilic partner in cross-coupling reactions. scispace.com While not entirely immune to protodeboronation under certain conditions, the propensity for this side reaction is significantly lower, making this compound a more reliable and storable reagent for synthetic applications. researchgate.net

Theoretical Studies and Computational Chemistry Applications

Theoretical and computational methods have become indispensable tools for understanding the intricacies of chemical reactions. In the context of this compound, these approaches provide valuable insights into its structure, reactivity, and the mechanisms of the reactions in which it participates.

Conformational Analysis and Electronic Structure Calculations

Conformational analysis and electronic structure calculations are employed to understand the three-dimensional arrangement of atoms in a molecule and its electronic properties, which in turn dictate its reactivity. For derivatives of potassium trifluoroborate, computational methods such as B3LYP have been used to study their structural properties in both the gas phase and in solution. conicet.gov.ar

These studies can identify the most stable conformers and provide information about bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, in a study of potassium 2-isonicotinoyltrifluoroborate, four conformers were identified, with one being the minimum energy structure. conicet.gov.ar The calculations also suggested the formation of dimeric species in the solid state. conicet.gov.ar Furthermore, the analysis of molecular electrostatic potential maps can reveal nucleophilic and electrophilic regions within the molecule, providing clues about its reactivity. conicet.gov.ar Such computational insights are crucial for predicting and understanding the behavior of these compounds in chemical reactions.

Elucidation of Reaction Mechanisms via DFT

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex chemical reactions, including the Suzuki-Miyaura cross-coupling. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed step-by-step picture of how the reaction proceeds.

In the context of reactions involving organotrifluoroborates, DFT studies can shed light on the roles of various components in the reaction mixture, such as the base and additives. For example, mechanistic studies have investigated the transmetalation step, which is a critical part of the Suzuki-Miyaura catalytic cycle. researchgate.net DFT calculations can help to understand how the organic group is transferred from the boron atom to the palladium catalyst. While the exact mechanism of transmetalation can be dependent on the specific reaction conditions, computational studies provide valuable models that help rationalize experimental observations. researchgate.net These theoretical investigations contribute to the development of more efficient and selective catalytic systems for reactions utilizing this compound and its derivatives. nih.gov

Analysis of Boronate Stability and Reactivity

This compound stands out in the landscape of organoboron chemistry due to its notable stability, particularly when compared to its boronic acid and ester counterparts. nih.govbldpharm.com As crystalline solids, potassium organotrifluoroborates, including the methyl derivative, are generally stable in the presence of air and moisture, allowing for indefinite storage on the laboratory bench. researchgate.netresearchgate.netnih.gov This "bench stable" characteristic is a significant practical advantage over many other organoboron reagents which may require inert atmosphere handling and are prone to degradation.

The enhanced stability of this compound is attributed to its tetracoordinate nature. nih.govnih.gov This structural feature effectively "masks" the inherent reactivity of the carbon-boron bond, rendering the compound a protected form of methylboronic acid. nih.govresearchgate.net This protection allows it to be compatible with a wider range of functional groups and to endure various synthetic transformations without decomposition. nih.govbldpharm.com The reactivity of the trifluoroborate can be subsequently "unveiled" in situ under the specific conditions of a cross-coupling reaction. nih.govnih.gov

Research indicates that during Suzuki-Miyaura coupling reactions, organotrifluoroborates can hydrolyze to the corresponding boronic acids under the aqueous basic conditions often employed. researchgate.net This in-situ generation of the reactive species allows the trifluoroborate to act as a slow-release reservoir of the boronic acid. This controlled release can lead to more efficient reactions, often allowing for near-stoichiometric use of the organotrifluoroborate relative to the electrophilic coupling partner. Furthermore, potassium organotrifluoroborates are less susceptible to protodeboronation, a common side reaction with boronic acids.

The following table summarizes the comparative stability and reactivity of this compound against other common organoboron reagents.

| Feature | This compound | Boronic Acids | Boronate Esters |

| Air Stability | High (Indefinitely stable) researchgate.net | Variable (Prone to degradation) | Generally higher than boronic acids |

| Moisture Stability | High (Indefinitely stable) researchgate.net | Prone to dehydration/trimerization | More stable than boronic acids |

| Handling | Bench stable, easy to handle | Often require careful handling | Generally easier to handle than boronic acids |

| Reactivity Control | Protected form, activated in situ nih.govnih.gov | Directly reactive | Directly reactive |

| Purity | Often crystalline and easy to purify | Can be difficult to purify | Generally purifiable by chromatography |

| Protodeboronation | Less prone | Susceptible | Less susceptible than boronic acids |

Mechanistic Studies of Specific Reaction Classes

Cu-Catalyzed Diboration of Aldehydes

Detailed mechanistic studies specifically on the copper-catalyzed diboration of aldehydes utilizing this compound as the boron source are not extensively documented in the reviewed literature. However, related research on the copper(I)-catalyzed borylation of aldehydes to synthesize potassium acyltrifluoroborates offers insights into the plausible elementary steps that could be involved in such a transformation. nih.gov A proposed synthetic route involves the borylation of an aldehyde followed by oxidation to yield the potassium acyltrifluoroborate. nih.gov

The reaction for the synthesis of potassium acyltrifluoroborates is characterized by its tolerance of a wide array of functional groups and proceeds under mild conditions. nih.gov This suggests that a copper-catalyzed process involving organoboron species is feasible. The synthesis was successfully applied to aldehydes bearing halide, sulfide, acetal, or ester moieties. nih.gov Furthermore, the methodology was extended to the three-step synthesis of various α-amino acid analogues bearing a potassium acyltrifluoroborate moiety at the C-terminus, starting from naturally occurring amino acids. nih.gov

While not a direct study of diboration, the reverse of the borylation/oxidation to form acyltrifluoroborates could conceptually inform the mechanism of a diboration reaction. A hypothetical copper-catalyzed diboration of an aldehyde with a diboron (B99234) reagent, potentially facilitated by a ligand, would likely proceed through a catalytic cycle involving the copper catalyst.

The following table outlines the variety of functional groups tolerated in the copper(I)-catalyzed synthesis of potassium acyltrifluoroborates from aldehydes, which may be relevant for potential diboration reactions.

| Starting Aldehyde Containing | Product |

| Halide (e.g., bromo) | Potassium Acyltrifluoroborate |

| Sulfide | Potassium Acyltrifluoroborate |

| Acetal | Potassium Acyltrifluoroborate |

| Ester | Potassium Acyltrifluoroborate |

| Derived from natural amino acids | α-Amino acid analogue with C-terminal KAT |

KAT denotes Potassium Acyltrifluoroborate.

Iodine Catalysis in C-H Aminomethylation

A comprehensive search of the scientific literature did not yield specific studies on iodine-catalyzed C-H aminomethylation that explicitly employ this compound as the methyl source. While the field of C-H functionalization is rapidly expanding, and iodine catalysis is a known strategy for various transformations, the direct application in conjunction with this compound for aminomethylation appears to be an area that is not yet extensively explored or reported.

Further research would be necessary to elucidate a potential mechanism for such a reaction. Hypothetically, it could involve the in-situ formation of a more reactive methylating species from this compound, which is then directed to a C-H bond via a transiently formed, iodine-containing intermediate. The specific role of the iodine catalyst would be crucial in activating either the C-H bond or the methylating agent, or both, to facilitate the C-C bond formation. Without experimental or computational studies, any proposed mechanism would be purely speculative.

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is fundamental to organic synthesis. Potassium methyltrifluoroborate excels as a reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating these bonds.

The introduction of a methyl group to aromatic and heteroaromatic rings is a common transformation in the synthesis of agrochemicals, materials, and pharmaceuticals. This compound provides a robust method for achieving this methylation.

This compound is effectively coupled with a range of aryl and vinyl electrophiles. researchgate.net The palladium-catalyzed Suzuki-Miyaura reaction enables the methylation of aryl and heteroaryl bromides and triflates. researchgate.netnih.gov Conditions for these transformations have been optimized to accommodate a wide variety of functional groups. For instance, the coupling of this compound with aryl bromides and triflates can be achieved using a catalyst system like PdCl₂(dppf)·CH₂Cl₂. researchgate.net Similarly, alkenyltrifluoroborates have been successfully coupled with aryl and heteroaryl halides and triflates, demonstrating the broad applicability of this class of reagents in C-C bond formation. nih.govrsc.org The reactions are often stereospecific and proceed in moderate to excellent yields. nih.gov

General conditions for the vinylation of aryl halides often employ a palladium catalyst with a phosphine (B1218219) ligand, such as PPh₃, in a mixed solvent system like THF/H₂O with a base like cesium carbonate. rsc.org While specific examples for methylation of vinyl halides using this compound are less detailed, the established reactivity with aryl halides suggests a parallel applicability.

Table 1: Representative Conditions for Cross-Coupling with Aryl Bromides and Triflates

| Electrophile | Catalyst System | Base | Solvent | Yield | Reference |

| Aryl Bromides/Triflates | 9 mol % PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 65-92% | researchgate.net |

| Aryl/Heteroaryl Halides/Triflates | 2 mol % PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | Moderate-Excellent | nih.gov |

This table presents generalized conditions. Optimal conditions may vary based on the specific substrate.

The use of aryl and heteroaryl chlorides as coupling partners is economically and environmentally advantageous. This compound has proven to be a highly effective reagent for the methylation of these less reactive, yet more abundant, electrophiles. researchgate.netnih.gov Optimized catalytic systems, often employing palladium acetate (B1210297) (Pd(OAc)₂) with specialized phosphine ligands like RuPhos or SPhos/XPhos, facilitate this transformation in good to excellent yields. researchgate.netnih.govnih.gov The reaction tolerates a diverse array of functional groups, including nitriles, aldehydes, and esters, which might not be compatible with other methylation methods. nih.gov This methodology has been successfully applied to a variety of heteroaryl chlorides, including pyridine (B92270) and indole (B1671886) derivatives. nih.gov A robust, high-yielding, and generally applicable protocol for the late-stage methylation of complex, drug-like aryl and heteroaryl chlorides has been developed, highlighting the reagent's importance in medicinal chemistry. nih.gov

Table 2: Optimized Conditions for Methylation of Aryl/Heteroaryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| 2 mol % Pd(OAc)₂ | 4 mol % RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 °C | researchgate.net |

| 5 mol % Pd(OAc)₂ | 10 mol % SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 °C | nih.gov |

| 2 mol % Pd(OAc)₂ | 4 mol % RuPhos | K₂CO₃ | DMF/H₂O | 100 °C | nih.gov |

This table showcases optimized conditions from different studies, demonstrating the general requirements for the reaction.

Purine (B94841) derivatives are a critical class of biologically active compounds. This compound provides a direct route to methylated purines through cross-coupling with halopurines. researchgate.net For example, the reaction of 6-chloropurine (B14466) with this compound under microwave conditions using a Pd(OAc)₂/TPPTS catalyst system yields the desired 6-methylpurine. researchgate.netrsc.org This method offers an efficient pathway to access these important molecules, which are often central to drug discovery programs.

Table 3: Example of Methylated Purine Synthesis

| Substrate | Catalyst System | Conditions | Product | Reference |

| 6-Chloropurine | Pd(OAc)₂ / TPPTS | Microwave | 6-Methylpurine | researchgate.netrsc.org |

The indole scaffold is a privileged structure in medicinal chemistry. While specific literature detailing the direct Suzuki-Miyaura methylation of halo-indoles using this compound is sparse, the general success of this reagent with a wide range of heteroaryl chlorides provides strong evidence for its applicability. nih.gov The established protocols for coupling with heteroaryl halides are expected to be translatable to halo-indole substrates, offering a viable synthetic route to methylated indole derivatives. Research on the direct C-H methylation of indole derivatives often requires specific directing groups to achieve site-selectivity. nih.gov The cross-coupling of a halo-indole, however, provides a regiochemically defined method for introducing a methyl group.

The isoindolin-1-one (B1195906) core is present in numerous natural products and pharmaceutical agents. A powerful application of organotrifluoroborate chemistry has been demonstrated in the synthesis of substituted N-benzyl isoindolin-1-ones. This approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium N-methyltrifluoroborate isoindolin-1-one with various aryl and heteroaryl chlorides. While this method uses a more complex trifluoroborate reagent rather than directly methylating an existing framework with this compound, it represents a complementary and highly effective strategy. The reaction proceeds under mild conditions, tolerates a variety of functional groups, and provides access to a large library of N-benzyl isoindolin-1-ones due to the wide commercial availability of aryl and heteroaryl chloride coupling partners. The synthesis typically employs a palladium catalyst like Pd(MeCN)₂Cl₂ with a bulky phosphine ligand such as XPhos.

Table 4: Conditions for Synthesis of N-Benzyl Isoindolin-1-ones via Cross-Coupling

| Reagent 1 | Reagent 2 | Catalyst System | Base | Solvent | Temperature | Reference |

| Potassium N-methyltrifluoroborate isoindolin-1-one | Aryl/Heteroaryl Chloride | 7.5 mol % Pd(MeCN)₂Cl₂ / 15 mol % XPhos | K₂CO₃ | t-BuOH/H₂O | 100 °C |

Cross-Coupling with Alkenyl Bromides

Potassium alkyltrifluoroborates, including the methyl derivative, undergo efficient Suzuki-Miyaura-type cross-coupling reactions with alkenyl bromides. This transformation is typically catalyzed by a palladium complex in the presence of a base. Research has demonstrated that using a catalyst system of 10 mol % PdCl₂(dppf)·CH₂Cl₂ with 3.0 equivalents of cesium carbonate (Cs₂CO₃) in an aqueous toluene solvent system at 80 °C provides the desired methylated alkene products in good yields, ranging from 49% to 95%. nih.govnih.gov

A key advantage of this methodology is its tolerance for a variety of functional groups on the potassium alkyltrifluoroborate partner, which remain intact under the basic reaction conditions. nih.gov This robustness makes the reaction a valuable tool for the synthesis of complex molecules where sensitive functionalities must be preserved. For instance, even a dihydroxylated potassium alkyltrifluoroborate has been shown to be a suitable nucleophilic partner for coupling with alkenyl bromides under these conditions. nih.gov

Table 1: Reaction Conditions for Cross-Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 10 mol % PdCl₂(dppf)·CH₂Cl₂ | nih.govnih.gov |

| Base | 3.0 equiv. Cesium Carbonate (Cs₂CO₃) | nih.govnih.gov |

| Solvent | Toluene/H₂O | nih.govnih.gov |

| Temperature | 80 °C | nih.gov |

| Yields | 49-95% | nih.gov |

One-Pot Synthesis of Trisubstituted Conjugated Dienes

A significant application of the reactivity of potassium alkyltrifluoroborates is in the sequential, one-pot synthesis of trisubstituted conjugated dienes. nih.govresearchgate.net This strategy employs two distinct Suzuki-Miyaura cross-coupling reactions in a single vessel. The process begins with the reaction of a gem-dibromide with an alkenyl trifluoroborate. This initial coupling is typically performed in the presence of 7 mol % of a palladium catalyst like Pd(PPh₃)₄ and cesium carbonate as the base. nih.gov

Following the formation of the bromodiene intermediate, a potassium alkyltrifluoroborate, such as this compound, is introduced into the same reaction pot. The second cross-coupling reaction then proceeds to replace the remaining bromine atom, furnishing the final trisubstituted conjugated diene product in excellent yields. nih.govresearchgate.net This one-pot procedure is highly efficient as it avoids the need for isolation and purification of the intermediate, saving time and resources. nih.gov

Formation of Boronic Esters from Alkenes and Alkynes

Potassium organotrifluoroborates, such as this compound, are typically considered stable, protected forms of boronic acids and are synthesized from them, not used to create them from alkenes and alkynes. researchgate.net The synthesis of potassium alkyltrifluoroborates often starts with the hydroboration of alkenes or alkynes to produce intermediate organoboranes. nih.govorganic-chemistry.org These intermediates are then converted to the corresponding boronic acids or esters, which are subsequently treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the highly stable, crystalline potassium alkyltrifluoroborate salt. nih.govorganic-chemistry.org This process effectively protects the boronic acid functionality, rendering the compound stable to air, moisture, and even various oxidative conditions. sigmaaldrich.com The reactivity of the organotrifluoroborate can be "unveiled" as needed for subsequent reactions like cross-coupling. nih.gov

Synthesis of Functionalized 2,1-Borazaronaphthalenes

A convergent and modular approach has been developed for the synthesis of highly functionalized 2,1-borazaronaphthalenes using potassium organotrifluoroborates. nih.govnih.gov This method involves the reaction of a substituted 2-aminostyrene with a potassium organotrifluoroborate (including aryl, heteroaryl, alkynyl, alkenyl, and alkyl variants) under mild, transition-metal-free conditions. nih.govacs.org

The key to this transformation is the in situ activation of the potassium organotrifluoroborate. A fluorophile, such as silicon tetrachloride (SiCl₄), is added to convert the trifluoroborate into a more reactive R-BX₂ (where X is Cl or F) species. nih.gov This active organodihaloborane then undergoes an annulation/aromatization reaction with the 2-aminostyrene. nih.gov The addition of a base like triethylamine (B128534) (NEt₃) can further improve yields by quenching the HCl formed during the reaction, leading to product yields of up to 95%. nih.gov This method avoids the harsh conditions previously required to functionalize these heterocyclic systems, providing a straightforward and efficient route to a diverse library of 48 different N- and B-substituted 2,1-borazaronaphthalenes. nih.gov

Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex molecules, such as drug candidates, in the final stages of a synthetic sequence. nih.govresearchgate.net This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and to optimize the pharmacological properties of a lead compound without needing to restart the synthesis from scratch. nih.gov The ability to selectively introduce small alkyl groups like methyl at a late stage is of critical strategic value. researchgate.net

Applications in Pharmaceutical Synthesis

This compound is an effective reagent for late-stage functionalization due to its stability, ease of handling, and predictable reactivity in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com Its utility has been demonstrated in the synthesis of various biologically active compounds. For example, it has been used in the palladium-catalyzed methylation of halopurines to generate substituted purines, a class of compounds known for their significant biological activity. nih.govsigmaaldrich.com The reliability and functional group tolerance of the organotrifluoroborate coupling methodology make it well-suited for the complex substrates often encountered in pharmaceutical synthesis. sigmaaldrich.com

Synthesis of Drug Candidates and Intermediates

The methylation of key heterocyclic scaffolds is a common strategy in the development of new drug candidates. This compound serves as an excellent methyl source for these transformations. A notable example is its use in the cross-coupling with 6-chloropurine, an important precursor for a range of therapeutic agents. researchgate.net This reaction efficiently introduces a methyl group onto the purine core, providing access to potential new drug candidates or essential intermediates. nih.govresearchgate.net

Furthermore, this compound is instrumental in the synthesis of isotopically labeled compounds for use in drug metabolism and pharmacokinetic studies. By using a ¹³C- or deuterium-labeled version of the reagent, chemists can readily install an isotopic tag at a specific position in a drug candidate, which is crucial for tracking the molecule's fate in biological systems. Its application also extends to the synthesis of bromodomain inhibitors, which are a target class for cancer therapy.

Catalytic Applications Beyond Cross-Coupling

Current scientific literature primarily documents this compound's role as a nucleophilic reagent in cross-coupling reactions rather than as a catalyst for other types of transformations.

Acylation Reactions

The primary application of this compound in organic synthesis is as a methyl group donor in transition-metal-catalyzed cross-coupling reactions. While the broader class of potassium organotrifluoroborates is highly versatile, the specific use of this compound in direct acylation reactions is not a prominently documented transformation in scientific literature. Its reactivity is predominantly harnessed for methylation, where it serves as a robust and effective partner.

Research has more extensively explored the use of a related but distinct class of reagents, potassium acyltrifluoroborates (KATs), which are stable, solid compounds that act as effective acylating agents. These reagents, however, are structurally different from this compound and function to introduce acyl groups rather than methyl groups. The unique stability and reactivity of the carbon-boron bond in this compound make it an ideal nucleophilic source of a methyl anion equivalent in catalytic cycles, most notably the Suzuki-Miyaura cross-coupling.

Comparative Studies with Other Organoboron Reagents

The selection of an appropriate organoboron reagent is critical for the success of cross-coupling reactions. This compound has emerged as a superior alternative to other common methylating agents like methylboronic acid and trimethylboroxine (B150302), offering significant advantages in stability, handling, and reaction efficiency.

This compound vs. Methylboronic Acid

Methylboronic acid is a traditional reagent for introducing methyl groups in organic synthesis. However, its application can be hampered by several drawbacks. Cross-coupling reactions with methylboronic acid sometimes necessitate high catalyst loadings or specific additives to achieve good yields. For instance, one reported methylation procedure using methylboronic acid required a high concentration (40 mol %) of triphenylarsine (B46628) as a ligand. nih.gov

In contrast, this compound often achieves high yields with significantly lower catalyst loadings. nih.gov This efficiency not only reduces the cost of the reaction but also simplifies the purification of the final product by minimizing metal and ligand contamination. The tetracoordinate nature of the boron atom in this compound contributes to its distinct reactivity profile compared to the tricoordinate methylboronic acid. nih.gov

| Feature | This compound | Methylboronic Acid |

| Typical Catalyst Loading | Low (e.g., 2-9 mol %) nih.gov | Often higher (e.g., up to 40 mol % of additive) nih.gov |

| Reactivity | High efficiency in cross-coupling nih.gov | Can require specific, sometimes harsh, conditions |

| Structure | Tetracoordinate Boron | Tricoordinate Boron |

| Key Advantage | Greater efficiency and milder conditions | Readily available |

This compound vs. Trimethylboroxine

Trimethylboroxine, the cyclic trimer of methylboronic acid, is another reagent used for methylation. A significant disadvantage of trimethylboroxine is the frequent need for a large excess of the reagent to drive the reaction to completion, with some procedures requiring up to three equivalents. nih.gov This is often due to the equilibrium nature of its reactions and potential side reactions.

This compound typically provides the desired methylated products in good yields without the need for a large stoichiometric excess. nih.gov This atom economy makes it a more efficient and cost-effective choice, especially for large-scale synthesis. The direct, single-molecule nature of the methyl transfer from this compound under catalytic conditions contributes to this efficiency.

| Feature | This compound | Trimethylboroxine |

| Stoichiometry | Typically used in near-stoichiometric amounts | Often requires significant excess (e.g., 3 equivalents) nih.gov |

| Efficiency | High atom economy | Lower atom economy due to excess usage |

| Form | Monomeric salt | Cyclic trimer of methylboronic acid |

| Key Advantage | More efficient use of the methylating agent | Can be effective in specific applications |

Advantages in Stability and Handling

Perhaps the most significant advantage of this compound over its tricoordinate counterparts is its exceptional stability. researchgate.netnih.gov As crystalline solids, potassium organotrifluoroborates are generally stable to both air and moisture and can be stored for extended periods without degradation. researchgate.netnih.gov This contrasts sharply with many boronic acids and boroxines, which are susceptible to decomposition and protodeboronation, often requiring storage under inert atmospheres and careful handling. nih.govresearchgate.net

The tetracoordinate structure of the trifluoroborate salt masks the empty p-orbital on the boron atom, which is characteristic of tricoordinate organoborons. nih.gov This structural feature makes the carbon-boron bond significantly more robust towards oxidation, acidic conditions, and various reagents, allowing it to be carried through multiple synthetic steps. nih.govnih.gov This stability simplifies experimental procedures and enhances the reliability and reproducibility of reactions.

| Reagent | Structure | Stability to Air & Moisture | Handling |

| This compound | Tetracoordinate | Indefinitely stable researchgate.netnih.gov | Bench-top stable solid |

| Methylboronic Acid | Tricoordinate | Prone to degradation/dehydration researchgate.net | Often requires careful handling/storage |

| Trimethylboroxine | Tricoordinate | Susceptible to hydrolysis | Requires inert conditions for long-term storage |

Advanced Reaction Optimization and Control

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligand is paramount in achieving high yields and broad substrate scope in the methylation of aryl and heteroaryl halides and triflates using potassium methyltrifluoroborate.

Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂) are two of the most effective and widely used palladium sources for these transformations.

Pd(OAc)₂ is often employed in combination with sterically hindered phosphine (B1218219) ligands, such as RuPhos, for the cross-coupling of this compound with challenging substrates like aryl and heteroaryl chlorides. nih.gov For instance, a catalytic system comprising 2 mol % of Pd(OAc)₂ and 4 mol % of RuPhos has proven effective for the methylation of these compounds. nih.gov In some cases, particularly with less reactive electrophiles, increasing the catalyst loading to 5 mol % of Pd(OAc)₂ can significantly improve yields. nih.gov

PdCl₂(dppf)·CH₂Cl₂ is another robust catalyst, particularly effective for the coupling of this compound with aryl bromides and triflates. nih.govresearchgate.net A common protocol utilizes 9 mol % of this catalyst to achieve good to excellent yields of the methylated products. nih.gov Its efficacy is attributed to the dppf ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

The selection between these palladium sources often depends on the nature of the electrophilic partner. While PdCl₂(dppf)·CH₂Cl₂ is a reliable choice for bromides and triflates, the combination of Pd(OAc)₂ with a specialized ligand like RuPhos is often necessary to achieve successful coupling with the less reactive chlorides. nih.gov

Ligand Selection (e.g., RuPhos, XPhos, TPPTS)

The ligand plays a crucial role in the catalytic cycle by influencing the electron density at the palladium center, its steric environment, and the rates of oxidative addition and reductive elimination.

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective ligand for the Suzuki-Miyaura coupling of this compound, especially with aryl and heteroaryl chlorides. nih.govresearchgate.net Its steric bulk and electron-donating properties facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. nih.gov A combination of Pd(OAc)₂ and RuPhos is a well-established catalytic system for these challenging couplings. nih.govresearchgate.net

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , another sterically demanding and electron-rich Buchwald ligand, also finds application in these reactions, demonstrating the importance of bulky phosphine ligands in promoting the coupling of unreactive electrophiles.

TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt) , a water-soluble ligand, offers advantages in terms of catalyst recovery and recycling, particularly in aqueous or biphasic solvent systems. While less commonly cited specifically for this compound, its utility in Suzuki-Miyaura reactions with other organoboron reagents highlights the potential for developing more sustainable catalytic processes.

The general trend in ligand selection for the Suzuki-Miyaura coupling of this compound points towards the use of sterically hindered, electron-rich phosphines, which generate highly active, monoligated palladium(0) species in solution, thereby accelerating the catalytic cycle. nih.gov

Catalyst Loading Optimization

Optimizing the catalyst loading is a critical aspect of process development, balancing reaction efficiency with cost and potential for metal contamination in the final product.

For the cross-coupling of this compound with aryl chlorides, a catalyst loading of 2 mol % Pd(OAc)₂ and 4 mol % RuPhos has been identified as optimal in many cases. nih.gov However, for more challenging substrates or to drive the reaction to completion, increasing the catalyst loading can be beneficial. For example, in the coupling of β-trifluoroborato amides with 2-chloroanisole, increasing the catalyst and ligand loading to 5 mol % of Pd(OAc)₂ and 10 mol % of RuPhos, respectively, led to a significant improvement in yield from less than 50% to 79%. nih.gov

Conversely, for more reactive electrophiles like aryl bromides, lower catalyst loadings of PdCl₂(dppf)·CH₂Cl₂ can be effective. researchgate.net The optimal catalyst loading is therefore a function of the specific substrates being coupled and must be determined on a case-by-case basis through careful experimentation.

Base and Solvent Effects

The choice of base and solvent system is as critical as the catalyst system in determining the success of the Suzuki-Miyaura coupling of this compound.

Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃)

Inorganic bases are essential for the transmetalation step of the catalytic cycle, where the methyl group is transferred from the trifluoroborate salt to the palladium center.

Cesium Carbonate (Cs₂CO₃) is a highly effective base for these reactions, particularly when using PdCl₂(dppf)·CH₂Cl₂ as the catalyst in a THF/H₂O solvent system for coupling with aryl bromides and triflates. nih.govresearchgate.net Typically, three equivalents of Cs₂CO₃ are used to promote the transformation. nih.gov Its high solubility in the aqueous phase and its ability to effectively facilitate the formation of the active boronate species contribute to its efficacy.

Potassium Carbonate (K₂CO₃) is another commonly used base, often employed in conjunction with the Pd(OAc)₂/RuPhos catalytic system for the coupling of aryl chlorides. nih.gov It is a more cost-effective alternative to cesium carbonate and provides good to excellent yields in many cases. nih.gov

The choice between Cs₂CO₃ and K₂CO₃ can influence reaction rates and yields, and the optimal base may depend on the specific substrates and solvent system used.

Mixed Solvent Systems (e.g., Toluene (B28343)/H₂O, THF/H₂O)